molecular formula C6H11N3S B3032568 5-butylsulfanyl-1H-1,2,4-triazole CAS No. 23988-55-8

5-butylsulfanyl-1H-1,2,4-triazole

Cat. No.: B3032568
CAS No.: 23988-55-8
M. Wt: 157.24 g/mol
InChI Key: FFENFALNXCQJAW-UHFFFAOYSA-N
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Description

5-Butylsulfanyl-1H-1,2,4-triazole is a heterocyclic compound containing a triazole ring substituted with a butylsulfanyl group. This compound is part of the 1,2,4-triazole family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of the butylsulfanyl group enhances its lipophilicity, making it a valuable compound for various chemical and biological studies.

Mechanism of Action

Target of Action

5-Butylsulfanyl-1H-1,2,4-triazole, also known as 3-(Butylthio)-4H-1,2,4-triazole, is a derivative of the 1,2,4-triazole class of compounds . These compounds are known to interact with a variety of enzymes and receptors in biological systems . The primary targets of these compounds are often enzymes involved in critical biochemical pathways. For instance, some 1,2,4-triazole derivatives have been found to inhibit the aromatase enzyme, which plays a crucial role in the biosynthesis of estrogens .

Mode of Action

The mode of action of this compound involves its interaction with its target enzymes or receptors. The compound’s ability to form hydrogen bonds with different targets leads to changes in the function of these targets . For instance, inhibition of the aromatase enzyme by some 1,2,4-triazole derivatives results in the disruption of estrogen biosynthesis .

Biochemical Pathways

The action of this compound affects various biochemical pathways. For instance, inhibition of the aromatase enzyme disrupts the biosynthesis of estrogens, which are critical for various physiological processes . Additionally, some 1,2,4-triazole derivatives have been found to inhibit the biosynthesis of ergosterol, a major component of fungal membranes .

Pharmacokinetics

The pharmacokinetics of this compound, like other 1,2,4-triazole derivatives, is likely to be influenced by its ability to form hydrogen bonds with different targets. This property can lead to improvements in the compound’s pharmacokinetics, pharmacological properties, and toxicological profile . .

Result of Action

The result of the action of this compound is dependent on its specific targets and the biochemical pathways it affects. For instance, inhibition of the aromatase enzyme can disrupt estrogen biosynthesis, potentially leading to effects such as the suppression of tumor growth in estrogen-dependent cancers . Similarly, inhibition of ergosterol biosynthesis can disrupt the integrity of fungal membranes, leading to antifungal effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-butylsulfanyl-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the cycloaddition reaction between a nitrile and a reactive cumulene. This reaction can be facilitated by microwave irradiation, which enhances the reaction rate and yield .

Industrial Production Methods: Industrial production of this compound may involve large-scale cycloaddition reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 5-Butylsulfanyl-1H-1,2,4-triazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its butylsulfanyl substitution, which enhances its lipophilicity and potentially its biological activity. This makes it a valuable compound for further research and development in various fields .

Properties

IUPAC Name

5-butylsulfanyl-1H-1,2,4-triazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3S/c1-2-3-4-10-6-7-5-8-9-6/h5H,2-4H2,1H3,(H,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFENFALNXCQJAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSC1=NC=NN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00384751
Record name 5-butylsulfanyl-1H-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00384751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23988-55-8
Record name 5-butylsulfanyl-1H-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00384751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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